molecular formula C17H24N2O6 B15093767 Z-Ile-Ser-OH

Z-Ile-Ser-OH

Cat. No.: B15093767
M. Wt: 352.4 g/mol
InChI Key: WRDZCFUWKUEZOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ile-Ser-OH typically involves the coupling of L-isoleucine and L-serine with a benzyloxycarbonyl (Z) protecting group. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also streamline the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Z-Ile-Ser-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Z-Ile-Ser-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl (Z) protecting group can be removed to expose the active dipeptide, which can then interact with its target. The dipeptide structure allows it to mimic natural substrates or inhibitors, thereby modulating the activity of the target enzyme or receptor .

Comparison with Similar Compounds

Uniqueness: Z-Ile-Ser-OH is unique due to its specific combination of isoleucine and serine residues, which allows it to participate in a wide range of chemical reactions and biological interactions. The presence of the benzyloxycarbonyl (Z) protecting group also provides additional versatility in synthetic applications .

Properties

IUPAC Name

3-hydroxy-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-3-11(2)14(15(21)18-13(9-20)16(22)23)19-17(24)25-10-12-7-5-4-6-8-12/h4-8,11,13-14,20H,3,9-10H2,1-2H3,(H,18,21)(H,19,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDZCFUWKUEZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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